molecular formula C6H8FN3O2 B13300018 5-fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole CAS No. 1803599-46-3

5-fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole

Cat. No.: B13300018
CAS No.: 1803599-46-3
M. Wt: 173.15 g/mol
InChI Key: GUKWZDPFJCXMBU-UHFFFAOYSA-N
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Description

5-fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a fluorine atom, a nitro group, and an isopropyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the nitro group: Nitration of the pyrazole ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.

    Alkylation: The isopropyl group can be introduced via an alkylation reaction using isopropyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Reduction of the nitro group: 5-fluoro-4-amino-1-(propan-2-yl)-1H-pyrazole.

    Substitution of the fluorine atom: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential use in drug discovery and development, particularly for its biological activity.

    Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the fluorine atom might influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-1-(propan-2-yl)-1H-pyrazole: Lacks the fluorine atom.

    5-fluoro-1-(propan-2-yl)-1H-pyrazole: Lacks the nitro group.

    5-fluoro-4-nitro-1H-pyrazole: Lacks the isopropyl group.

Uniqueness

5-fluoro-4-nitro-1-(propan-2-yl)-1H-pyrazole is unique due to the combination of the fluorine, nitro, and isopropyl groups, which can influence its chemical reactivity, biological activity, and physical properties.

Properties

CAS No.

1803599-46-3

Molecular Formula

C6H8FN3O2

Molecular Weight

173.15 g/mol

IUPAC Name

5-fluoro-4-nitro-1-propan-2-ylpyrazole

InChI

InChI=1S/C6H8FN3O2/c1-4(2)9-6(7)5(3-8-9)10(11)12/h3-4H,1-2H3

InChI Key

GUKWZDPFJCXMBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)[N+](=O)[O-])F

Origin of Product

United States

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